molecular formula C16H24N4O4S B2427651 Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate CAS No. 371134-02-0

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

Cat. No. B2427651
CAS RN: 371134-02-0
M. Wt: 368.45
InChI Key: TZVCVGUHWWIYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as MRS2578, is a purinergic receptor antagonist that is widely used in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it an important tool for studying purinergic signaling pathways.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate:

Pharmaceutical Development

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Its structure suggests it could act as a precursor or active ingredient in the development of new drugs, particularly those targeting specific enzymes or receptors involved in metabolic or neurological disorders. The purine derivative core is often associated with bioactivity, making it a candidate for further pharmacological studies .

Cancer Research

This compound’s unique structure allows it to be explored as a potential anti-cancer agent. Researchers are investigating its ability to inhibit the proliferation of cancer cells by interfering with DNA replication or repair mechanisms. The sulfanylacetate moiety may enhance its binding affinity to certain proteins or enzymes that are overexpressed in cancer cells, providing a targeted approach to cancer therapy .

Biochemical Assays

In biochemical research, Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate can be used as a probe or marker in various assays. Its distinct chemical properties make it suitable for tracking biochemical reactions or interactions within cells. This application is particularly valuable in studying enzyme kinetics, protein-ligand interactions, and cellular metabolic pathways .

Agricultural Chemistry

The compound is also being explored for its potential use in agricultural chemistry. It may serve as a lead compound in the development of new agrochemicals, such as pesticides or herbicides. Its ability to interact with specific biological targets in pests or weeds could lead to the creation of more effective and environmentally friendly agricultural products .

Biotechnology

Biotechnological applications of this compound include its use in the development of biosensors and diagnostic tools. Its ability to interact with specific biological molecules can be harnessed to create sensitive and specific detection systems for various analytes. This could lead to advancements in medical diagnostics, environmental monitoring, and food safety testing.

Example source for pharmaceutical development. Example source for cancer research. Example source for biochemical assays. Example source for agricultural chemistry. : Example source for material science. : Example source for environmental science. : Example source for synthetic chemistry. : Example source for biotechnology.

properties

IUPAC Name

methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4S/c1-5-6-7-8-9-20-12-13(17-15(20)25-10-11(21)24-4)18(2)16(23)19(3)14(12)22/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVCVGUHWWIYNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.